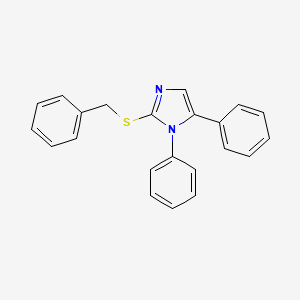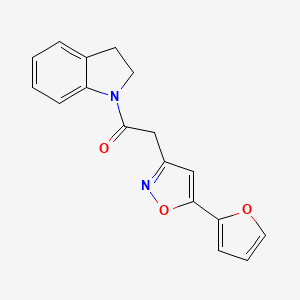
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of isoxazole and indole, which are two important molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against various viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity towards cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone. One direction is to further investigate the mechanism of action of this compound and its potential targets in cells. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, this compound could be further studied for its potential applications in drug discovery and development.
Synthesemethoden
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can be synthesized using a multistep reaction involving various reagents and conditions. The first step involves the synthesis of 5-(furan-2-yl)isoxazole from furan-2-carboxylic acid and hydroxylamine hydrochloride in the presence of a base. The second step involves the synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)acetaldehyde from 5-(furan-2-yl)isoxazole and acetaldehyde in the presence of a catalyst. The final step involves the synthesis of this compound from 2-(5-(furan-2-yl)isoxazol-3-yl)acetaldehyde and indole-3-carboxaldehyde in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-16(22-18-13)15-6-3-9-21-15/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCTRAXCNCSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

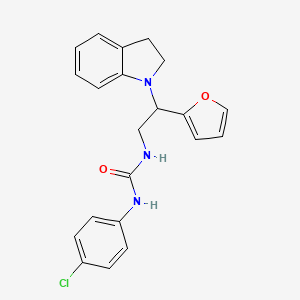

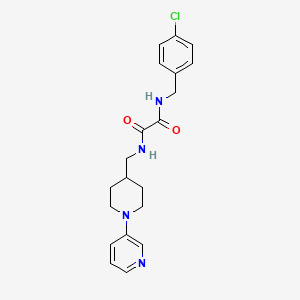
![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)
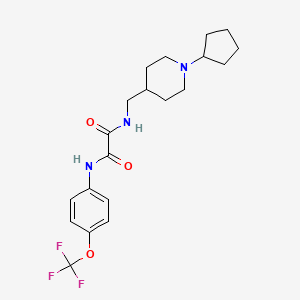
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)
![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)
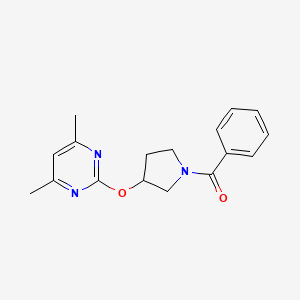
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)
